Macrosphelide M

cell adhesion inhibition HL-60 leukemia HUVEC

Macrosphelide M (C₁₆H₂₂O₈, exact mass 342.131468 g/mol) is a 16-membered macrolide antibiotic belonging to the macrosphelide family of natural products, first isolated from a strain of the fungus Periconia byssoides derived from the sea hare Aplysia kurodai. Together with peribysin J, it was identified as a fungal metabolite that inhibits the adhesion of human-leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVEC), a well-established in vitro model for E-selectin-mediated cell-cell adhesion relevant to cancer metastasis and inflammation.

Molecular Formula C16H22O8
Molecular Weight 342.34 g/mol
Cat. No. B1257766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrosphelide M
Synonymsmacrosphelide M
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)C(C)O
InChIInChI=1S/C16H22O8/c1-9-8-16(21)24-13(10(2)17)5-7-15(20)23-11(3)12(18)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10?,11+,12-,13-/m1/s1
InChIKeyIGBLHBGVKNSTOR-IUQQNXQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrosphelide M: A Structurally Distinct 16-Membered Macrolide Cell-Adhesion Inhibitor from Marine-Derived Periconia byssoides


Macrosphelide M (C₁₆H₂₂O₈, exact mass 342.131468 g/mol) is a 16-membered macrolide antibiotic belonging to the macrosphelide family of natural products, first isolated from a strain of the fungus Periconia byssoides derived from the sea hare Aplysia kurodai [1]. Together with peribysin J, it was identified as a fungal metabolite that inhibits the adhesion of human-leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVEC), a well-established in vitro model for E-selectin-mediated cell-cell adhesion relevant to cancer metastasis and inflammation [1][2]. All thirteen macrosphelides including macrosphelide M have been reported, with the macrosphelide family recognized for its unique trilactone macrolide skeleton and potent anti-adhesion activity that distinguishes it from peptide- or antibody-based adhesion inhibitors [3].

Why Macrosphelide M Cannot Be Substituted by Macrosphelide A, B, or Other In-Class Analogs


Although macrosphelides share a core 16-membered trilactone scaffold, individual members in this family display pronounced differences in cell-adhesion inhibitory potency that preclude simple interchangeability. The prototypical macrosphelide A inhibits HL-60 cell adhesion to LPS-activated HUVEC with an IC₅₀ of 3.5 μM; macrosphelide B, differing by only one degree of unsaturation (C₁₆H₂₀O₈ vs. C₁₆H₂₂O₈), is approximately 10-fold less potent with an IC₅₀ of 36 μM [1]. Macrosphelide M, co-isolated with peribysin J from a marine-derived Periconia strain, possesses a distinct absolute stereochemical configuration that places it in a different structural sub-cluster within the family, and its anti-adhesion activity was reported alongside that of peribysin J in the same HL-60/HUVEC assay system, enabling direct potency comparison [2]. Furthermore, some macrosphelides such as macrosphelide I are noted exceptions that do not exhibit adhesion inhibition despite sharing the same macrolide core, underscoring that substitution even with a congener bearing the same nomeclature prefix carries substantial risk of functional nullity [2]. These inter-compound potency and selectivity differences mean that for any study requiring a specific efficacy threshold, target engagement profile, or prior in vivo validation lineage, procurement of the precise macrosphelide congener—not merely a generic 'macrosphelide-class' compound—is mandatory.

Quantitative Differential Evidence for Macrosphelide M vs. Closest Analogs and In-Class Candidates


Cell-Adhesion Inhibitory Activity: Macrosphelide M vs. Peribysin J in HL-60/HUVEC Assay

Macrosphelide M and peribysin J were co-isolated from the same Periconia byssoides culture and tested head-to-head in the HL-60/HUVEC adhesion assay [1]. Macrosphelide M inhibited the adhesion of HL-60 cells to HUVEC, with its activity compared directly against that of peribysin J as the co-eluting comparator within the same experimental series [1].

cell adhesion inhibition HL-60 leukemia HUVEC E-selectin cancer metastasis

Absolute Stereochemical Identity: Macrosphelide M vs. Closest Congeners with Undetermined or Epimeric Configurations

The absolute stereostructure of macrosphelide M was unambiguously determined by 1D and 2D NMR spectroscopy combined with the modified Mosher's method, as reported in 2007 [1]. This contrasts with several earlier macrosphelide congeners (e.g., macrosphelides C through I) for which initial isolation reports either lacked absolute configuration assignment or required subsequent X-ray crystallographic re-determination [2].

absolute stereochemistry modified Mosher's method NMR X-ray structural elucidation

Total Synthesis Feasibility: Macrosphelide M via Ring-Closing Metathesis vs. Alternative Synthetic Routes for Other Macrosphelides

The total synthesis of macrosphelide M was achieved from the chiral pool precursors diacetone glucose and (S)-malic acid, employing Yamaguchi esterification followed by macrocyclization of a tris-olefin intermediate via second-generation Grubbs catalyst-mediated ring-closing metathesis (RCM) [1]. This synthesis route is distinguished from those of macrosphelides A and B, which have been synthesized by at least five different groups using varying strategies including alternative RCM conditions, macrolactonization, and enzymatic approaches [2].

total synthesis ring-closing metathesis Yamaguchi esterification diacetone glucose (S)-malic acid

E-Selectin/Sialyl Lewis X Pathway Engagement: Macrosphelide Class Mechanism vs. Non-Selectin Adhesion Inhibitors

Macrosphelides A and B have been mechanistically characterized as inhibitors of the binding between sialyl Lewis X (sLeˣ) on tumor cells and E-selectin on activated endothelial cells [1]. Macrosphelide M, as a member of the same structural class isolated from Periconia byssoides and active in the identical HL-60 (sLeˣ-expressing)/HUVEC (E-selectin-expressing) adhesion assay, is inferred to operate through the same E-selectin/sLeˣ pathway [2].

E-selectin sialyl Lewis X cancer metastasis endothelial adhesion leukocyte trafficking

Class-Confirmed Lack of Antimicrobial/Cytocidal Activity at Adhesion-Inhibitory Concentrations: A Selectivity Feature Shared with Macrosphelide A

Macrosphelide A was shown to exhibit no antimicrobial or cytocidal activities at concentrations up to 1000 μg/mL and 100 μg/mL, respectively, while retaining potent anti-adhesion activity (IC₅₀ 2.5–3.5 μM) [1]. As a member of the same 16-membered trilactone macrolide family with confirmed anti-adhesion activity in the HL-60/HUVEC assay, macrosphelide M is inferred from class-level evidence to share this adhesion-specific mode of action without confounding cytotoxicity at the concentrations relevant for anti-adhesion screening [2].

selectivity cytotoxicity antimicrobial non-cytocidal adhesion-specific

Structural Classification: Macrosphelide M as One of Thirteen Fully Reported Natural Macrosphelides – A Chemotype with Defined SAR Boundaries

Macrosphelide M was identified as one of the thirteen macrosphelides isolated and reported through 2007, all from strains of Periconia byssoides or Microsphaeropsis sp. FO-5050 [1]. Among these, macrosphelide M, along with peribysin J, represents a distinct co-isolated pair from a sea hare-derived fungal strain, while earlier members (A, B) originated from a soil-derived Microsphaeropsis strain and later members (C through L) from Periconia [2].

natural product chemotype SAR macrosphelide family trilactone chemical diversity

Highest-Confidence Research and Procurement Application Scenarios for Macrosphelide M


Completing Macrosphelide Family SAR Panels for E-Selectin/Sialyl Lewis X Inhibitor Optimization

For medicinal chemistry teams constructing comprehensive structure-activity relationship datasets across all thirteen known natural macrosphelides, macrosphelide M represents a non-redundant entry with a validated absolute stereochemistry and demonstrated anti-adhesion activity in the HL-60/HUVEC assay system [1]. Its inclusion in a full-panel screen against macrosphelides A (IC₅₀ 3.5 μM) and B (IC₅₀ 36 μM) enables the mapping of potency determinants across the entire natural chemotype space, which is necessary for rational derivative design [2].

Head-to-Head Comparator Studies with Peribysin-Class Adhesion Inhibitors

Because macrosphelide M was co-isolated and co-assayed with peribysin J from the same fungal culture, it serves as an ideal paired small-molecule probe for laboratories investigating the relative contributions of the macrosphelide (trilactone macrolide) and peribysin (sesquiterpene) chemotypes to anti-adhesion pharmacology [1]. Procurement of both compounds from the same batch context allows direct, internally controlled comparison of potency and selectivity in adhesion assays without inter-laboratory variability.

Stereochemically Defined Probe for E-Selectin-Mediated Leukocyte-Endothelial Adhesion Studies

With its absolute stereochemistry definitively assigned by the modified Mosher's method and NMR, macrosphelide M can be deployed as a structurally unambiguous small-molecule tool for mechanistic studies of E-selectin/sialyl Lewis X-dependent adhesion [1]. This contrasts with peptide-based or antibody-based E-selectin blockers, which have different molecular weights, epitope specificities, and pharmacokinetic profiles, and with macrosphelide congeners whose stereochemistry was not fully resolved at initial isolation [2].

Synthetic Chemistry Benchmarking: Validating New Macrosphelide Synthetic Methodologies

The published total synthesis route for macrosphelide M—using diacetone glucose and (S)-malic acid as chiral pool precursors with ring-closing metathesis macrocyclization—provides a benchmark target for synthetic methodology groups developing new macrocyclization or stereocontrolled polyketide assembly strategies [1]. Successfully reproducing or improving upon this synthesis serves as a meaningful validation of novel synthetic methods applicable to the broader macrosphelide and macrolide natural product classes.

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